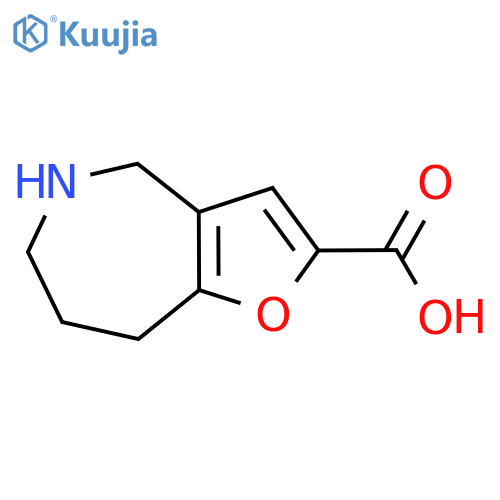Cas no 2580230-32-4 (4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid)

2580230-32-4 structure
商品名:4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid
4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27731880
- 2580230-32-4
- 4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid
- 4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid
-
- インチ: 1S/C9H11NO3/c11-9(12)8-4-6-5-10-3-1-2-7(6)13-8/h4,10H,1-3,5H2,(H,11,12)
- InChIKey: UDPMCLWQGVQBFS-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)O)=CC2CNCCCC1=2
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 62.5Ų
4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27731880-2.5g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
| Enamine | EN300-27731880-10g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 10g |
$4852.0 | 2023-09-10 | ||
| Enamine | EN300-27731880-0.1g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
| Enamine | EN300-27731880-1.0g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
| Enamine | EN300-27731880-1g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 1g |
$1129.0 | 2023-09-10 | ||
| Enamine | EN300-27731880-5g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 5g |
$3273.0 | 2023-09-10 | ||
| Enamine | EN300-27731880-5.0g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
| Enamine | EN300-27731880-0.25g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
| Enamine | EN300-27731880-10.0g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
| Enamine | EN300-27731880-0.5g |
4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid |
2580230-32-4 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 |
4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
2580230-32-4 (4H,5H,6H,7H,8H-furo3,2-cazepine-2-carboxylic acid) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
